molecular formula C20H15F3N2O2 B2960886 1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide CAS No. 1004256-15-8

1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2960886
CAS No.: 1004256-15-8
M. Wt: 372.347
InChI Key: UNZNEWALXXXJHB-UHFFFAOYSA-N
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Description

1-Benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a benzyl group at the 1-position, a ketone at the 6-position, and a carboxamide group linked to a 2-(trifluoromethyl)phenyl moiety at the 3-position. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, making the compound a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to aromatic and electron-deficient substituents .

Properties

IUPAC Name

1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)16-8-4-5-9-17(16)24-19(27)15-10-11-18(26)25(13-15)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZNEWALXXXJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications Reference
1-Benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide (Target) C₂₀H₁₆F₃N₂O₂ ~373.33 (calculated) 2-(CF₃)phenyl carboxamide, benzyl at 1-position High lipophilicity, metabolic stability
1-Benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide C₁₉H₁₄F₃N₃O₂ 373.33 Pyridazine core (vs. pyridine), 4-(CF₃)phenyl carboxamide Potential solubility differences
N-[2-Chloro-5-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide C₁₃H₈ClF₃N₂O₂ 316.66 Chlorine at 2-position of phenyl ring Enhanced electrophilicity, halogen bonding
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide C₂₀H₁₄ClF₃N₂O₂ 406.79 Chlorine at pyridine 5-position, 3-(CF₃)benzyl Increased steric bulk, altered selectivity
Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate C₂₂H₁₇Cl₂N₃O₅ 490.29 Dichlorobenzyl group, ester moiety Prodrug potential, hydrolytic instability

Key Structural and Functional Insights :

Core Heterocycle Variations :

  • The pyridazine analog () replaces the pyridine ring with a pyridazine core, altering electron distribution and hydrogen-bonding capacity. This may reduce aromatic stacking interactions but improve solubility due to increased polarity .
  • Chlorinated analogs () introduce halogen atoms, enhancing binding to hydrophobic pockets in target proteins (e.g., kinases) via halogen-π interactions .

Substituent Positioning: The 2-(CF₃)phenyl group in the target compound vs. the 4-(CF₃)phenyl in impacts steric accessibility. The para-substituted analog may exhibit better target engagement in planar binding sites .

Physicochemical Properties :

  • The ester-containing analog () has a higher molecular weight (~490 g/mol) and lower metabolic stability due to esterase susceptibility, suggesting it may act as a prodrug .
  • The trifluoromethyl group consistently improves logP values across analogs, favoring blood-brain barrier penetration but complicating aqueous solubility .

Biological Activity

1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurological disorders. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound can be represented by the following structural formula:

C19H16F3N2O2\text{C}_{19}\text{H}_{16}\text{F}_3\text{N}_2\text{O}_2

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cancer proliferation and neurological pathways. Its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are crucial in cell signaling pathways .

Anticancer Properties

Several studies have highlighted the compound's anticancer potential. For example, it has demonstrated cytotoxic effects against various cancer cell lines, including:

  • FaDu hypopharyngeal tumor cells : The compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
  • HeLa and HCT116 cells : In vitro studies indicated significant inhibition of cellular proliferation, suggesting a role as a potential anticancer agent .

The mechanism appears to involve apoptosis induction and disruption of cell cycle progression, possibly through modulation of specific signaling pathways.

Neuroprotective Effects

The compound's interaction with cholinergic systems has been explored for its neuroprotective properties. It has been suggested to inhibit cholinesterase activity, which may benefit conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain .

Study 1: Cytotoxicity in Cancer Cells

A recent study evaluated the effects of 1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide on FaDu cells. The results indicated:

  • IC50 Value : 5 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed through annexin V staining.
ParameterValue
IC505 µM
Treatment Duration48 hours

Study 2: Neuroprotective Potential

In another investigation focusing on neuroprotection:

  • Cholinesterase Inhibition : The compound exhibited an IC50 value of 0.45 µM against acetylcholinesterase.
  • Neuroprotective Assay : In a model of oxidative stress, it reduced neuronal death by approximately 30%.
ParameterValue
IC50 (Cholinesterase)0.45 µM
Neuronal Death Reduction30%

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